4-Amino-1,6-dihydropyrimidine-2,5-dione
Description
4-Amino-1,6-dihydropyrimidine-2,5-dione is a heterocyclic compound featuring a partially saturated pyrimidine ring with two ketone groups at positions 2 and 5 and an amino substituent at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug design.
Properties
Molecular Formula |
C4H5N3O2 |
|---|---|
Molecular Weight |
127.1 g/mol |
IUPAC Name |
4-amino-1,6-dihydropyrimidine-2,5-dione |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1H2,(H3,5,6,7,9) |
InChI Key |
DBNZPRXSOWIVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=NC(=O)N1)N |
Synonyms |
5-hydroxycytosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperazine-2,5-dione Derivatives
Piperazine-2,5-diones (e.g., albonoursin and derivatives from Streptomyces sp. FXJ7.328) share the dione motif but differ in ring saturation and substituents. For example, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) demonstrated potent anti-H1N1 activity (IC50 = 28.9 ± 2.2 μM) .
Pyrrolidine-2,5-dione Derivatives
Pyrrolidine-2,5-diones (e.g., meta-CF3 and ortho-OCH3 substituted analogs) exhibit affinity for serotonin receptors (5-HT1A and 5-HT2A). Substituent position significantly impacts receptor selectivity; meta-CF3 groups enhance 5-HT1A affinity, while ortho-OCH3 groups reduce 5-HT2A binding . The amino group in 4-amino-1,6-dihydropyrimidine-2,5-dione may similarly modulate receptor interactions but within a distinct heterocyclic framework.
1,2,4-Triazole-3-thiol Derivatives
Compounds like 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol feature amino and sulfur-containing groups, influencing solubility and stability. These derivatives are sparingly soluble in water but dissolve in organic solvents .
Key Findings :
- Piperazine-2,5-diones prioritize antiviral activity , linked to substituent hydrophobicity (e.g., benzylidene groups) .
- Pyrrolidine-2,5-diones emphasize receptor selectivity , driven by electronic effects of substituents .
Physicochemical Properties
- Solubility: Triazole-thiols exhibit poor aqueous solubility due to hydrophobic adamantane cores , whereas the dione groups in this compound may enhance hydrophilicity.
- Synthetic Methods: Piperazine-2,5-diones are often biosynthesized by marine actinomycetes , while triazole derivatives rely on multistep organic synthesis (e.g., cyclocondensation) . The target compound may require hybrid approaches, leveraging both microbial and synthetic strategies.
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